(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine
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Overview
Description
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine is a chiral amine compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine typically involves the reaction of (S)-1-ethylpyrrolidine with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a catalyst . The reaction conditions often include temperatures ranging from 20°C to 50°C and pressures of 1-5 atm.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures around 25°C.
Reduction: Hydrogen gas, palladium catalyst; temperatures around 50°C and pressures of 1-5 atm.
Substitution: Halogenated compounds, base catalysts; temperatures around 20°C.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its potential role in neurotransmitter modulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine: Similar structure but different functional groups.
(2RS)-1-Ethylpyrrolidin-2-yl]methanamine: A racemic mixture with similar properties.
Uniqueness
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or other isomeric forms .
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C9H20N2/c1-3-10-8-9-6-5-7-11(9)4-2/h9-10H,3-8H2,1-2H3/t9-/m0/s1 |
InChI Key |
VXZJMCUARPMTDY-VIFPVBQESA-N |
Isomeric SMILES |
CCNC[C@@H]1CCCN1CC |
Canonical SMILES |
CCNCC1CCCN1CC |
Origin of Product |
United States |
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